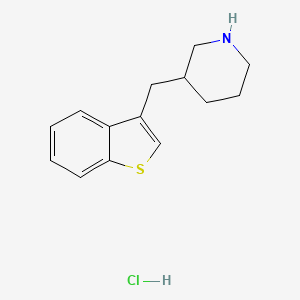

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride

Beschreibung

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride is a piperidine derivative featuring a benzothiophene moiety attached to the 3-position of the piperidine ring via a methyl linker. The benzothiophene group, a sulfur-containing aromatic heterocycle, distinguishes this compound from simpler benzyl-substituted analogs.

Eigenschaften

IUPAC Name |

3-(1-benzothiophen-3-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS.ClH/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11;/h1-2,5-6,10-11,15H,3-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOHOBZUEBJJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CSC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride typically involves the reaction of 1-benzothiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Reactivity

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution : The piperidine ring can be substituted with other functional groups, expanding its utility in synthetic chemistry.

Chemistry

In synthetic chemistry, 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride serves as a versatile building block for creating more complex molecules. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable in the development of novel compounds.

Biological Studies

Research has indicated that compounds similar to 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride may interact with biological macromolecules. This interaction is crucial for understanding the compound's potential roles in drug development and therapeutic applications. Studies have explored its binding affinities and mechanisms of action against various biological targets, including enzymes and receptors.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in creating new pharmaceuticals that target neurological disorders or other medical conditions. The ability of the benzothiophene moiety to modulate biological activity enhances its appeal in medicinal chemistry.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical functionalities.

Case Studies and Research Findings

Recent studies have highlighted the significance of piperidine derivatives in drug design:

- Piperidine Derivatives in Drug Development : Research has shown that piperidine derivatives play a crucial role in developing drugs for treating various conditions, including psychiatric disorders and pain management .

- Mechanistic Studies : Investigations into the mechanism of action reveal that the benzothiophene component can enhance binding affinity to specific targets, leading to improved therapeutic outcomes .

- Synthesis Innovations : Advances in synthesis techniques have led to more efficient methods for producing piperidine-based compounds, emphasizing the importance of optimizing reaction conditions for large-scale applications .

Wirkmechanismus

The mechanism of action of 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Diversity and Functional Group Variations

The compound’s benzothiophene-methyl group differentiates it from analogs with other aromatic or functional substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Similarity scores derived from structural alignment databases (e.g., Tanimoto index).

†Estimated based on pharmacophore alignment.

‡Based on substituent electronic profiles.

Key Differences and Implications

Aromatic Systems :

- Benzothiophene vs. Benzyl/Thioxanthene : The benzothiophene group in the target compound introduces sulfur-based π-π interactions and increased lipophilicity compared to benzyl (e.g., 1-Benzylpiperidin-3-ol hydrochloride) or thioxanthene (e.g., Metixene-d3 hydrochloride) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Benzodioxol (Paroxetine) : Paroxetine’s benzodioxol group contributes to its selectivity as an SSRI, whereas the benzothiophene’s sulfur atom could favor interactions with cysteine-rich receptors (e.g., ion channels) .

Functional Group Effects :

- Hydroxyl vs. Ketone : 1-Benzylpiperidin-3-ol hydrochloride’s hydroxyl group improves solubility but may increase metabolic oxidation rates compared to the target compound’s stable benzothiophene .

- Ester Groups (Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate HCl) : Carboxylate esters in analogs like this compound introduce hydrolytic liability, whereas the benzothiophene’s stability could prolong half-life .

Biologische Aktivität

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, applications, and relevant research findings, supported by data tables and case studies.

Molecular Formula: CHClNS

Molecular Weight: 251.79 g/mol

The biological activity of 3-(1-benzothiophen-3-ylmethyl)piperidine hydrochloride primarily involves interactions with specific molecular targets, such as enzymes and receptors. The compound is known to modulate the activity of these targets, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Protein Interactions: It interacts with proteins, influencing their functions and potentially altering cellular pathways.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays. Notable findings include:

- Antimicrobial Activity: Preliminary tests indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi.

- Enzyme Inhibition: Specific studies have demonstrated efficacy in inhibiting enzymes related to disease pathways, suggesting potential applications in treating conditions like cancer or neurodegenerative diseases.

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Exhibits activity against bacteria and fungi | MICs ranging from 3.12 to 50 µg/mL |

| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE), linked to Alzheimer's disease | IC50 values around 11.7 µM |

Case Studies

Several case studies have highlighted the compound's effectiveness:

-

Acetylcholinesterase Inhibition:

- A study reported that derivatives of this compound showed significant inhibition of AChE, indicating potential as a therapeutic agent for cognitive disorders.

-

Antimicrobial Efficacy:

- Another investigation focused on its role in inhibiting certain bacterial strains, demonstrating a broad spectrum of antimicrobial activity with minimal inhibitory concentrations (MICs) ranging from 3.12 to 50 µg/mL against various pathogens.

Applications in Scientific Research

This compound is utilized in several fields, including:

- Medicinal Chemistry: Its potential therapeutic effects are being investigated for drug development.

- Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.

- Organic Synthesis: Employed as a reagent in various chemical reactions.

Q & A

Q. What hybrid methodologies integrate synthetic chemistry with computational reaction engineering for scalable production?

- Methodological Answer : Adopt continuous flow chemistry coupled with real-time process optimization via AI (e.g., reinforcement learning). For example, microreactors enable precise control of exothermic reactions, while predictive algorithms adjust parameters (flow rate, residence time) to maximize throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.